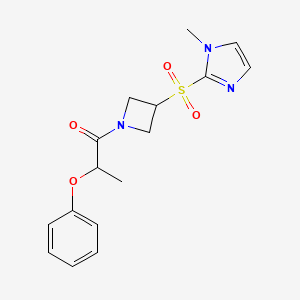

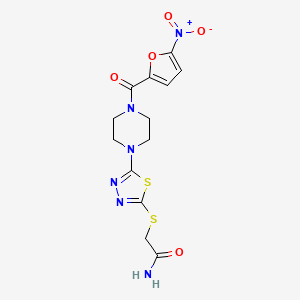

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3,4-dimethylbenzamide, also known as MPDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDPB is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is involved in various physiological processes, including learning and memory, inflammation, and neuronal survival.

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of Pyridazinone Derivatives :A study focused on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, evaluating their potential as anti-inflammatory and analgesic agents. These compounds were tested for in vivo anti-inflammatory, analgesic activities, and COX-2 selectivity. Among the synthesized derivatives, a specific compound demonstrated ideal anti-inflammatory properties without ulcerogenic and cardiovascular side effects, highlighting the therapeutic potential of pyridazinone derivatives in managing inflammation and pain (D. Sharma & R. Bansal, 2016).

Antimicrobial Screening :Another study synthesized a series of benzamides incorporating a thiazole ring and evaluated their antimicrobial activities against various bacterial and fungal strains. The research identified thiazole derivatives with significant therapeutic potential for treating microbial infections, especially against bacterial and fungal pathogens (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).

Organic Chemistry and Material Science Applications

Directed Metalations in Selenobenzamide Derivatives :A study explored the reaction of various selenobenzamide derivatives with lithium diisopropylamide (LDA), leading to the synthesis of selenoxanthones. This research contributes to the understanding of the directed metalation process and offers insights into the synthesis of complex organic selenium-containing compounds, potentially useful in material science and organic synthesis (N. Brennan, D. Donnelly, & M. Detty, 2003).

Pharmacology and Receptor Studies

Dopamine D(3) Receptor Ligands :Investigations into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides led to the identification of compounds with high affinity for the dopamine D(3) receptor. This study provides valuable insights into the development of D(3) receptor ligands, which could have implications for treating neurological disorders (M. Leopoldo et al., 2002).

Corrosion Inhibition

Electron Donating Groups in Corrosion Inhibition :Research on the role of electron donating functional groups in corrosion inhibition highlighted the efficacy of triazine derivatives in protecting mild steel in hydrochloric acid environments. This study underscores the importance of chemical modifications in designing effective corrosion inhibitors, a critical aspect of material preservation in industrial applications (Ambrish Singh et al., 2018).

properties

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(25-3)23-22-18/h4-12H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXTZXSTWRXURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)

![[3-(Propionylamino)phenoxy]acetic acid](/img/structure/B2579860.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)